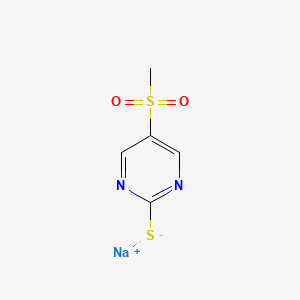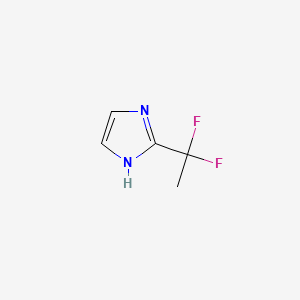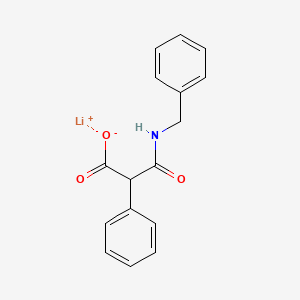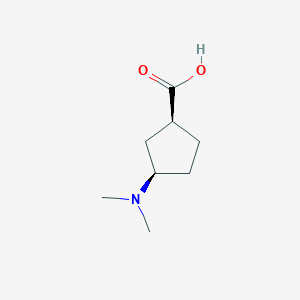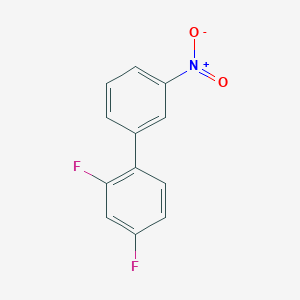
2,4-Difluoro-3'-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3’-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms at the 2 and 4 positions and a nitro group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3’-nitro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction yields the desired biphenyl compound with high efficiency.
Industrial Production Methods
Industrial production methods for 2,4-Difluoro-3’-nitro-1,1’-biphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound is less reactive towards electrophilic substitution compared to unsubstituted biphenyl.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Requires strong electrophiles and acidic conditions.
Reduction: Hydrogen gas and palladium catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2,4-Difluoro-3’-amino-1,1’-biphenyl.
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,4-difluoro-3’-alkylamino-1,1’-biphenyl.
Scientific Research Applications
2,4-Difluoro-3’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3’-nitro-1,1’-biphenyl depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s electronic properties. These interactions can affect various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Difluoro-4’-nitrobiphenyl: Similar structure but with the nitro group at the 4’ position, leading to different reactivity and properties.
Uniqueness
2,4-Difluoro-3’-nitro-1,1’-biphenyl is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. These properties make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H7F2NO2 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
2,4-difluoro-1-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7F2NO2/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(6-8)15(16)17/h1-7H |
InChI Key |
UJKWBFQBCMBNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
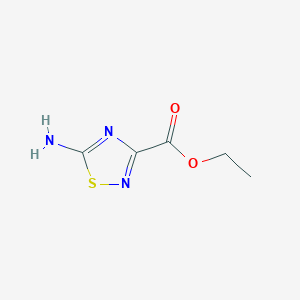
![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
